

Side effect profile of BIM-23190 hydrochloride versus other somatostatin analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BIM-23190 hydrochloride

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A Comparative Analysis of the Side Effect Profiles of Somatostatin Analogs

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the side effect profiles of somatostatin analogs is critical for advancing therapeutic strategies. This guide provides a detailed comparison of **BIM-23190 hydrochloride** and other prominent somatostatin analogs, supported by available data and experimental methodologies.

While extensive clinical data is available for established somatostatin analogs such as octreotide, lanreotide, and pasireotide, information regarding the side effect profile of **BIM-23190 hydrochloride**, a selective somatostatin receptor subtype 2 (SSTR2) and 5 (SSTR5) agonist, is not publicly available in clinical trial databases or published literature.[1][2][3] Preclinical studies have focused on its anti-tumor efficacy, but safety and toxicology data remain undisclosed.[1] Therefore, this guide will focus on a detailed comparison of the known side effect profiles of octreotide, lanreotide, and pasireotide, while noting the data gap for **BIM-23190 hydrochloride**.

Comparative Side Effect Profile of Somatostatin Analogs

The following table summarizes the incidence of common adverse events associated with octreotide, lanreotide, and pasireotide as reported in clinical trials and patient-reported







outcome studies. It is important to note that the incidence rates can vary depending on the patient population, dosage, and duration of treatment.



Side Effect	Octreotide	Lanreotide	Pasireotide
Gastrointestinal Disorders			
Diarrhea	34% - 61%	Up to 73%	58% - 59%
Abdominal Pain	34% - 61%	20% - 34%	23% - 25%
Nausea	34% - 61%	11% - 19%	46% - 58%
Cholelithiasis (Gallstones)	Up to 63%	14% - 27%	30%
Vomiting	Common	19%	Common
Constipation	Common	Common	Common
Flatulence	Common	14%	Common
Metabolic and Nutritional Disorders			
Hyperglycemia	16%	14%	38% - 43%
Hypoglycemia	3%	Common	Common
Cardiovascular Disorders			
Bradycardia (Slow Heart Rate)	25%	Occasional	Common
Hypertension (High Blood Pressure)	Common	14%	Common
Injection Site Reactions			
Pain, Itching, Nodules	Common	Up to 17%	Common
Other Common Side Effects			
Headache	6%	16%	28% - 29%



Fatigue	Common	Common	15% - 24%	

Experimental Protocols for Side Effect Assessment

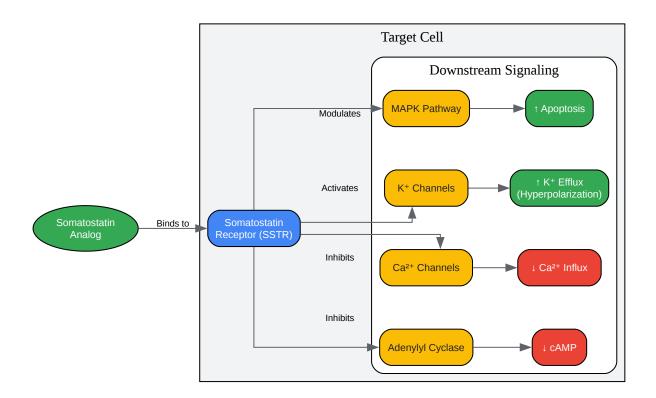
The evaluation of side effect profiles for somatostatin analogs in clinical trials involves a multifaceted approach, combining clinician assessment with patient-reported outcomes.

- 1. Clinician-Reported Adverse Event Monitoring: Standardized clinical trial protocols are employed to systematically collect and grade adverse events.[4][5][6][7][8] This typically involves:
- Regular Clinical Assessments: Physical examinations and vital sign monitoring at specified intervals.
- Laboratory Tests: Routine blood work to monitor for changes in blood glucose, HbA1c, liver function enzymes, and thyroid function.[9][10]
- Imaging: Gallbladder ultrasounds are performed at baseline and regular intervals (e.g., every
 6 to 12 months) to monitor for the development of gallstones or sludge.[9][11][12][13][14]
- 2. Patient-Reported Outcomes (PROs): PROs are crucial for capturing the patient's subjective experience of side effects and their impact on quality of life.[15][16][17][18][19] Validated questionnaires are often used to assess:
- Gastrointestinal symptoms (diarrhea, abdominal pain, nausea).
- Injection site reactions and pain.
- · Fatigue and overall well-being.
- Treatment satisfaction and convenience.[17]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and the process of data collection, the following diagrams are provided.

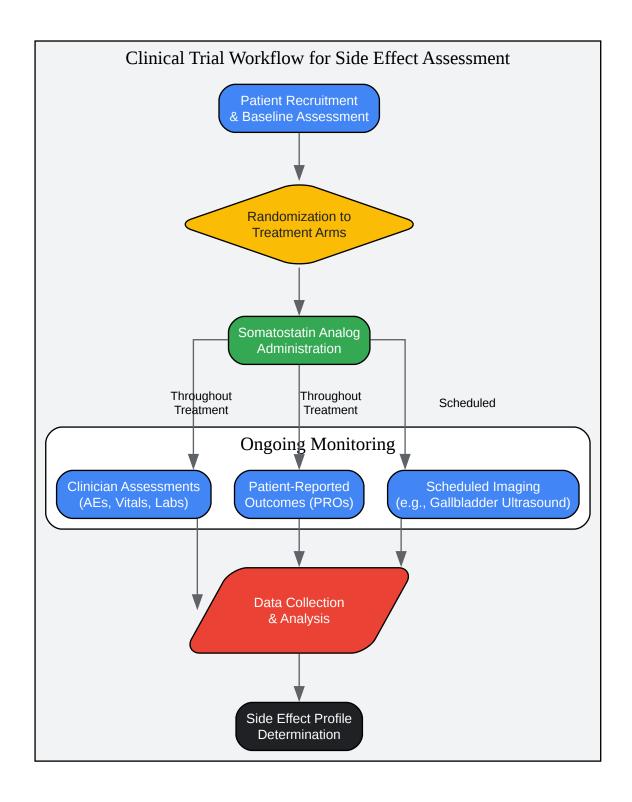




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Caption: Somatostatin Receptor Signaling Pathway.





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Caption: Experimental Workflow for Side Effect Assessment.



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